tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a chemical compound known for its diverse applications in organic synthesis and biological research. This compound features a pyrrolo[3,4-b]pyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula of this compound is , indicating the presence of bromine, which enhances its reactivity and potential biological activity.
The compound can be synthesized through established organic chemistry methods, primarily involving bromination and esterification processes. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using various reagents and conditions.
tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. It is classified as a brominated derivative of pyrrolopyridine, which is notable for its potential pharmaceutical applications.
The synthesis of tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves two main steps:
In an industrial context, the synthesis may utilize continuous flow reactors to enhance yield and purity. Precise control over reaction parameters such as temperature and pressure is crucial for optimizing production efficiency.
tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate possesses a complex molecular structure characterized by:
This structural arrangement contributes to its unique chemical properties and reactivity.
The molecular weight of tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is approximately 284.16 g/mol. Its structural formula can be represented as:
tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, using milder conditions may favor substitution over elimination reactions.
The mechanism of action for tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific biological targets:
Relevant analyses often include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
The C4-bromine substituent in tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393558-15-0) serves as a versatile handle for transition-metal catalyzed cross-coupling, enabling precise structural diversification. The electron-deficient nature of the pyrrolopyridine ring system significantly influences transmetallation kinetics and oxidative addition rates. Pd(PPh₃)₄-mediated Suzuki couplings with arylboronic acids proceed efficiently at 80–90°C in toluene/ethanol mixtures (3:1), achieving >85% conversion within 4 hours. Meanwhile, Sonogashira reactions require controlled CuI co-catalysis (5 mol%) in diisopropylamine solvent to suppress alkyne homocoupling byproducts. The tert-butyl carboxylate group remains stable under these conditions due to steric protection of the ester moiety [4].
Table 1: Cross-Coupling Efficiency with C4-Bromine
Reaction Type | Catalyst System | Optimal Temp (°C) | Conversion (%) | Key Side Products |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ (2 mol%) | 85 | 92 | Biaryl (<3%) |
Sonogashira | PdCl₂(PPh₃)₂/CuI | 70 | 88 | Diyne (<8%) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 100 | 78 | Dehalogenated (<15%) |
Mechanistic studies reveal that bromine activation follows an oxidative addition pathway where electron transfer to Pd(0) generates a transient σ-complex. This intermediate undergoes preferential transmetallation at C4 due to diminished steric hindrance compared to C2 or C7 positions. Computational modeling indicates the C4-Br bond dissociation energy (BDE = 68 kcal/mol) is significantly lower than alkyl bromides (∼88 kcal/mol), facilitating oxidative insertion [9].
Regiochemical control in pyrrolo[3,4-b]pyridine systems is governed by three factors: (1) orbital symmetry at electrophilic sites, (2) nitrogen basicity differences (pyridine-type N vs. pyrrole-type N), and (3) steric constraints from the fused bicyclic architecture. The 4-bromo derivative exhibits distinct reactivity compared to its 3-bromo isomer (CAS 1393546-06-9), with C4 electrophiles demonstrating 5–8× faster substitution kinetics due to reduced lone pair donation from the bridgehead nitrogen [2] .
Table 2: Regiochemical Influence on Reactivity
Position | Electrostatic Potential (eV) | Nucleophilic Substitution Rate (k, ×10⁻³ s⁻¹) | Electrophilic Attack Preference |
---|---|---|---|
C4 | +34.2 | 8.9 | Low (requires activation) |
C2 | -12.6 | 1.2 | High |
C7 | +28.7 | 6.3 | Moderate |
Functionalization sequences must account for differential nitrogen reactivity. The pyridine nitrogen (N1) readily forms N-oxides with m-CPBA, enabling ortho-lithiation at C2, while the pyrrolo nitrogen (N5) undergoes Boc protection without ring opening. Crucially, the tert-butyl carboxylate at N6 blocks nucleophilic degradation pathways during C4 functionalization, allowing direct metal-halogen exchange with iPrMgCl·LiCl at –40°C—a transformation that would otherwise cause ester cleavage in linear analogs [5] [9].
The tert-butyloxycarbonyl (Boc) group serves dual functions: (1) it protects the secondary amine (N6) from unwanted acylation/alkylation during ring functionalization, and (2) provides steric stabilization to the fused heterocycle against electrophilic degradation. Deprotection kinetics follow pseudo-first-order kinetics with half-lives (t₁/₂) of 12 minutes in 4M HCl/dioxane versus 45 minutes in neat TFA, reflecting acid strength-dependent cleavage mechanisms. The Boc group enhances solubility in apolar solvents (log P = 2.1 in cyclohexane vs. –0.8 for free amine), facilitating purification of intermediates by silica chromatography [2] [6].
Strategic deprotection-alkylation sequences enable N6-derivatization without competing reactions at N5. After TFA-mediated Boc removal, the liberated amine undergoes reductive amination with aldehydes/NaBH₃CN to install alkyl chains, or acylation with acid chlorides at –78°C to prevent diacylation. This orthogonal protection strategy is critical for synthesizing M4 muscarinic receptor modulators, where N6-alkyl variants show 30-fold enhanced binding affinity compared to unprotected analogs [9].
Solid-phase synthesis employs Wang resin-linked pyrrolopyridinones to anchor intermediates via carboxylic acid handles, enabling microwave-assisted bromination (NBS/DMF, 100°C, 10 min). This approach achieves 94% purity without chromatographic purification but suffers from scale limitations (<2 mmol) and moderate bromination efficiency (75% yield). In contrast, solution-phase synthesis scales linearly to 0.5 mol quantities using sequential Boc protection (Boc₂O/ DMAP, CH₂Cl₂) followed by electrophilic bromination (Br₂/AcOH), yielding crystalline product in 86% yield after recrystallization [4].
Table 3: Synthesis Strategy Performance Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Scale Limit | 2 mmol | 0.5 mol |
Typical Yield | 68–75% | 82–86% |
Purity (HPLC) | 90–94% | 97–99% |
Bromination Selectivity | C4:C2 = 8:1 | C4:C2 = 20:1 |
Purification Method | Resin cleavage/filtration | Recrystallization (EtOH/H₂O) |
Cold-Chain Requirement | Not required | Required (2–8°C under N₂) |
Critical operational differences include strict cold-chain storage (2–8°C under inert atmosphere) for solution-phase products to prevent Boc hydrolysis, while solid-phase derivatives tolerate ambient storage. Throughput analysis reveals solution-phase synthesis requires 18–24 hours for complete processing but delivers material with <0.5% residual palladium—essential for pharmaceutical applications. Solid-phase methods enable rapid library generation (50+ analogs/week) but exhibit metal leaching (≥2 ppm Pd) from resin-bound catalysts [4] .
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: